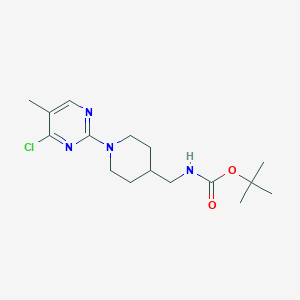

tert-Butyl ((1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methyl)carbamate

Description

tert-Butyl ((1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methyl)carbamate is a carbamate-protected piperidine derivative featuring a 4-chloro-5-methylpyrimidin-2-yl substituent. The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective functionalization of the piperidine ring . The pyrimidine core may confer biological relevance, as similar compounds are explored as kinase inhibitors (e.g., CDK9 inhibitors in ).

Properties

IUPAC Name |

tert-butyl N-[[1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-4-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25ClN4O2/c1-11-9-18-14(20-13(11)17)21-7-5-12(6-8-21)10-19-15(22)23-16(2,3)4/h9,12H,5-8,10H2,1-4H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTOADRLJLPDDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1Cl)N2CCC(CC2)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methyl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, starting from commercially available precursors.

Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the piperidine intermediate.

Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro group of the pyrimidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

tert-Butyl ((1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methyl)carbamate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares tert-Butyl ((1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methyl)carbamate with key analogs from the evidence:

Notes:

- Inferred data : The target compound’s molecular weight and formula are estimated based on structural analogs.

- Biological activity : Pyrimidine derivatives in and are linked to kinase inhibition or anticancer applications .

Physicochemical Properties

- Melting points : Thiazole-based carbamates exhibit higher melting points (e.g., 97–176°C ), whereas pyrimidine derivatives (e.g., ’s compound ) are often liquids or lower-melting solids due to hydrogen-bonding disruptions.

- Stability : The 4-chloro-5-methylpyrimidine group in the target compound may enhance electrophilicity compared to 5-fluoro-4-hydroxy analogs , increasing reactivity in cross-coupling reactions.

Biological Activity

tert-Butyl ((1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methyl)carbamate, with CAS number 1261235-58-8, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 340.85 g/mol

- Structure : The compound features a piperidine ring substituted with a pyrimidine moiety and a tert-butyl carbamate group.

Research indicates that compounds similar to this compound may exhibit multiple biological activities including:

- Enzyme Inhibition : It is hypothesized that this compound may act as an inhibitor of enzymes such as acetylcholinesterase (AChE) and β-secretase, which are crucial in neurodegenerative conditions like Alzheimer's disease .

- Neuroprotective Effects : In vitro studies suggest that related compounds can protect astrocytes from cell death induced by amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer’s pathology .

In Vitro Studies

Several studies have evaluated the biological activity of compounds structurally related to this compound:

In Vivo Studies

In vivo assessments involving scopolamine-induced models have provided insights into the protective effects of these compounds against oxidative stress and neuroinflammation:

| Parameter | Control Group | Treatment Group (Compound) |

|---|---|---|

| Cell Viability (%) | 43.78 ± 7.17 | 62.98 ± 4.92 |

| MDA Levels (µM) | Increased significantly | Reduced significantly compared to control |

Case Studies and Research Findings

- Neurodegenerative Disease Models : Research has shown that similar compounds can significantly reduce the levels of inflammatory markers such as TNFα and IL-6 in models of neurodegeneration, suggesting anti-inflammatory properties that could be beneficial in treating Alzheimer's disease .

- Oxidative Stress Reduction : Compounds related to this compound have been shown to reduce malondialdehyde (MDA) levels, a marker of oxidative stress, in brain tissues following treatment in scopolamine-induced models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.